molecular formula C17H15IN2O2 B11982329 N'-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide CAS No. 303087-15-2

N'-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide

Katalognummer: B11982329
CAS-Nummer: 303087-15-2
Molekulargewicht: 406.22 g/mol
InChI-Schlüssel: QDHBJNFDDRSXPA-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further linked to an iodinated benzohydrazide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The allyloxy group also imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

303087-15-2

Molekularformel

C17H15IN2O2

Molekulargewicht

406.22 g/mol

IUPAC-Name

2-iodo-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H15IN2O2/c1-2-11-22-16-10-6-3-7-13(16)12-19-20-17(21)14-8-4-5-9-15(14)18/h2-10,12H,1,11H2,(H,20,21)/b19-12+

InChI-Schlüssel

QDHBJNFDDRSXPA-XDHOZWIPSA-N

Isomerische SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

Kanonische SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.